3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Overview
Description
“3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride” is a chemical compound that is used in organic synthesis . It is also known as "4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride" .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . A convergent approach for the synthesis of the anticancer drug imatinib, which is structurally similar to this compound, has been substantially improved . The synthesis involves coupling the amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .Molecular Structure Analysis
The molecular formula of this compound is C13H20Cl2N2O2 . The InChI key is ISHROKOWRJDOSN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 307.22 . It is soluble in water and slightly soluble in methanol when heated .Scientific Research Applications
Comprehensive Analysis of 3-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride Applications
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is a compound with several scientific research applications, particularly in the field of medicinal chemistry. Below is a detailed analysis of its unique applications across different fields.
Synthesis of Anticancer Drug Imatinib
Imatinib: , marketed as Gleevec or Glivec, is a breakthrough anticancer drug used primarily for the treatment of chronic myelogenous leukemia (CML). The compound 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride serves as a key intermediate in the synthesis of Imatinib . The improved synthesis approach involves coupling this compound with amine and carboxylic acid precursors using N, N′-carbonyldiimidazole (CDI) as a condensing agent .
Research on Tyrosine Kinase Inhibitors
Due to its role in the synthesis of Imatinib, this compound is also significant in the research and development of other tyrosine kinase inhibitors . These inhibitors are crucial for targeting various oncoproteins involved in cancer progression .
Development of Gastrointestinal Stromal Tumor (GIST) Treatments
Imatinib, which is synthesized using this compound, has shown efficacy in treating gastrointestinal stromal tumors (GIST) . The drug targets the c-Kit protein, which plays a role in the formation of GIST .
Treatment of Hypereosinophilic Syndrome
The compound is also indirectly involved in the treatment of idiopathic hypereosinophilic syndrome through its role in the synthesis of Imatinib. The drug inhibits a platelet-derived growth factor receptor implicated in the syndrome’s pathogenesis .
Pharmaceutical Intermediate
As a pharmaceutical intermediate, 3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride is utilized in the preparation of various pharmaceutical formulations . It is a critical component in the production of drugs beyond Imatinib, serving as a versatile building block in medicinal chemistry .
Organic Synthesis
This compound is useful in organic synthesis for constructing complex molecules. Its structure allows for various chemical reactions, making it a valuable reagent in synthetic organic chemistry .
Chemical Research and Education
In chemical research and educational settings, this compound is used to demonstrate synthetic pathways and reaction mechanisms . It provides a practical example of how intermediates are used in the synthesis of clinically relevant drugs .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(4-methylpiperazin-1-yl)methyl]benzoic acid;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(9-11)13(16)17;;/h2-4,9H,5-8,10H2,1H3,(H,16,17);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTDLHHJQFMPRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | |
CAS RN |
1181458-11-6 | |
Record name | 3-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.